molecular formula C23H22ClNO3 B11275635 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B11275635
M. Wt: 395.9 g/mol
InChI Key: PPEYGYJOCQHCHT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention due to its potential therapeutic and toxic effects. It is known for its complex structure, which includes a benzofuran ring, a chlorobenzoyl group, and a cyclohexanecarboxamide moiety.

Preparation Methods

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Cyclohexanecarboxamide Moiety: This is usually done through an amidation reaction, where the benzofuran derivative is reacted with cyclohexanecarboxylic acid or its derivatives under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but they may include interactions with cannabinoid receptors and other signaling proteins .

Comparison with Similar Compounds

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide: This compound has a similar structure but differs in the position and type of substituents on the benzofuran ring.

    N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide: This is a positional isomer with the chlorobenzoyl group attached at a different position on the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H22ClNO3/c1-14-19-12-11-18(25-23(27)16-5-3-2-4-6-16)13-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h7-13,16H,2-6H2,1H3,(H,25,27)

InChI Key

PPEYGYJOCQHCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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